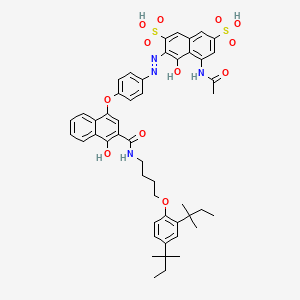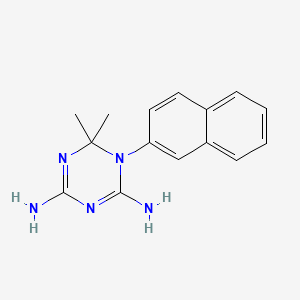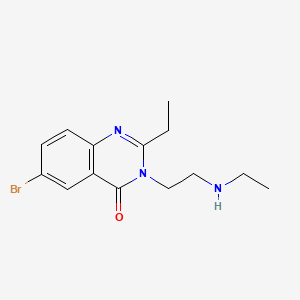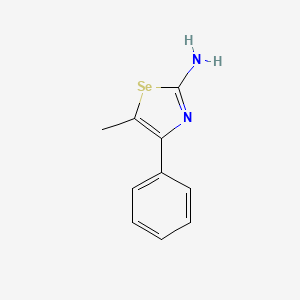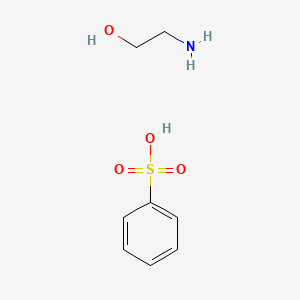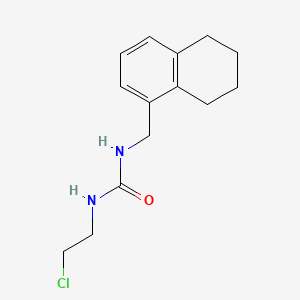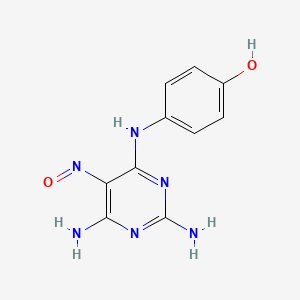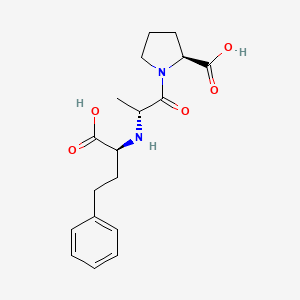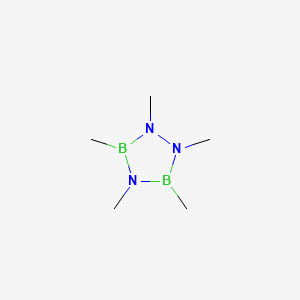
1,2,4,3,5-Triazadiborolidine, 1,2,3,4,5-pentamethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,4,3,5-Triazadiborolidine, 1,2,3,4,5-pentamethyl- is a unique heterocyclic compound with the molecular formula C₅H₁₅B₂N₃ and a molecular weight of 138.815 . This compound is characterized by its five-membered ring structure containing three nitrogen atoms and two boron atoms, with five methyl groups attached to the ring. The presence of boron and nitrogen in the ring structure imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.
Méthodes De Préparation
The synthesis of 1,2,4,3,5-Triazadiborolidine, 1,2,3,4,5-pentamethyl- involves several steps. One common method involves the reaction of a boron-containing precursor with a nitrogen-containing reagent under controlled conditions. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the final product. Industrial production methods may involve large-scale reactions using optimized conditions to maximize efficiency and minimize costs .
Analyse Des Réactions Chimiques
1,2,4,3,5-Triazadiborolidine, 1,2,3,4,5-pentamethyl- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield boron-nitrogen oxides, while substitution reactions may result in the replacement of one or more methyl groups with other functional groups .
Applications De Recherche Scientifique
1,2,4,3,5-Triazadiborolidine, 1,2,3,4,5-pentamethyl- has a wide range of scientific research applications In chemistry, it is used as a building block for the synthesis of more complex molecules and as a catalyst in various reactionsIn industry, it is used in the production of advanced materials, such as polymers and composites, due to its ability to form stable bonds with other elements .
Mécanisme D'action
The mechanism of action of 1,2,4,3,5-Triazadiborolidine, 1,2,3,4,5-pentamethyl- involves its interaction with specific molecular targets and pathways. The boron and nitrogen atoms in the ring structure can form strong bonds with other molecules, allowing the compound to act as a catalyst or inhibitor in various chemical reactions. The specific pathways involved depend on the application and the target molecules. For example, in antimicrobial applications, the compound may disrupt the cell membrane or interfere with essential metabolic processes in bacteria .
Comparaison Avec Des Composés Similaires
1,2,4,3,5-Triazadiborolidine, 1,2,3,4,5-pentamethyl- can be compared with other similar compounds, such as 1,2,4-triazoles and boron-containing heterocycles. While 1,2,4-triazoles are known for their wide range of biological activities, the presence of boron in 1,2,4,3,5-Triazadiborolidine, 1,2,3,4,5-pentamethyl- imparts additional reactivity and stability.
Propriétés
Numéro CAS |
31732-41-9 |
|---|---|
Formule moléculaire |
C5H15B2N3 |
Poids moléculaire |
138.82 g/mol |
Nom IUPAC |
1,2,3,4,5-pentamethyl-1,2,4,3,5-triazadiborolidine |
InChI |
InChI=1S/C5H15B2N3/c1-6-8(3)7(2)10(5)9(6)4/h1-5H3 |
Clé InChI |
IUELDYBJHCPNCG-UHFFFAOYSA-N |
SMILES canonique |
B1(N(B(N(N1C)C)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


